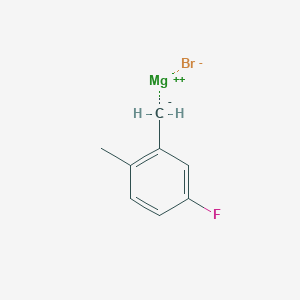

5-Fluoro-2-methylbenzylmagnesium bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Fluoro-2-methylbenzylmagnesium bromide is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound has the molecular formula C8H8BrFMg and a molecular weight of 227.3586 . It is typically available as a solution in tetrahydrofuran (THF).

準備方法

5-Fluoro-2-methylbenzylmagnesium bromide is prepared using the Grignard reaction, which involves the reaction of an alkyl halide with magnesium metal in an anhydrous ether solvent . The synthetic route generally includes the following steps:

Preparation of the Grignard Reagent: Magnesium powder is added to a solution of 5-fluoro-2-methylbenzyl bromide in anhydrous THF.

Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction. The mixture is typically stirred and heated to facilitate the formation of the Grignard reagent.

化学反応の分析

5-Fluoro-2-methylbenzylmagnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: The compound can react with carbonyl compounds (e.g., aldehydes and ketones) to form alcohols.

Substitution Reactions: It can participate in substitution reactions with electrophiles, such as alkyl halides, to form new carbon-carbon bonds.

Coupling Reactions: The reagent can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common reagents and conditions used in these reactions include:

Carbonyl Compounds: Aldehydes and ketones.

Electrophiles: Alkyl halides.

Catalysts: Palladium catalysts for coupling reactions.

The major products formed from these reactions are typically alcohols, substituted aromatic compounds, and biaryl compounds.

科学的研究の応用

5-Fluoro-2-methylbenzylmagnesium bromide has several scientific research applications, including:

Organic Synthesis: It is used as a key reagent in the synthesis of complex organic molecules.

Pharmaceutical Research: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: It is used in the preparation of conducting polymers and other advanced materials.

作用機序

The mechanism of action of 5-fluoro-2-methylbenzylmagnesium bromide involves its role as a nucleophile. The magnesium atom in the compound forms a highly polarized bond with the carbon atom, making the carbon atom highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds.

類似化合物との比較

5-Fluoro-2-methylbenzylmagnesium bromide can be compared with other Grignard reagents, such as phenylmagnesium bromide and methylmagnesium bromide. While all these compounds share similar reactivity patterns, this compound is unique due to the presence of the fluorine atom, which can influence the electronic properties and reactivity of the compound.

Similar compounds include:

Phenylmagnesium Bromide: Used in the synthesis of aromatic compounds.

Methylmagnesium Bromide: Used in the synthesis of aliphatic compounds.

5-Fluoro-2-methoxyphenylmagnesium Bromide: Another fluorinated Grignard reagent with similar applications.

生物活性

5-Fluoro-2-methylbenzylmagnesium bromide is a Grignard reagent that plays a crucial role in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and utility in various chemical transformations. Understanding its biological activity is essential for evaluating its potential therapeutic applications, particularly in the fields of medicinal chemistry and drug development.

This compound has the following chemical characteristics:

- Molecular Formula : C8H8BrF

- CAS Number : 261951-71-7

- Structure : The compound consists of a fluorinated aromatic ring with a methyl group, which enhances its reactivity and solubility in organic solvents.

The synthesis of this compound typically involves the reaction of 5-fluoro-2-methylbenzyl bromide with magnesium in anhydrous ether. This reaction produces the Grignard reagent, which can then be utilized for further synthetic transformations.

The mechanism of action for Grignard reagents like this compound primarily involves nucleophilic addition to electrophilic centers, such as carbonyl groups. This property is exploited in various synthetic pathways, including the formation of alcohols and other functionalized compounds.

Biological Activity

Recent studies have focused on the biological activity of compounds derived from this compound. Here are some key findings:

- Anticancer Activity : Compounds synthesized using this Grignard reagent have shown significant activity against various cancer cell lines. For instance, derivatives demonstrated potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range, indicating strong antiproliferative effects .

- Mechanism of Action : The growth inhibition observed was reversible by thymidine addition, suggesting that these compounds may act through mechanisms involving nucleotide metabolism and DNA synthesis disruption .

- Antimicrobial Properties : Some derivatives have exhibited antibacterial and antiviral properties, making them candidates for further investigation as potential therapeutic agents .

Case Studies

Several case studies illustrate the biological potential of derivatives synthesized from this compound:

- Study on Anticancer Activity : A series of novel haloethyl and piperidyl phosphoramidate analogues were synthesized using this Grignard reagent. These compounds were tested against L1210 cells and showed promising results with significant growth inhibition .

- Antibacterial Evaluation : Another study highlighted the antimicrobial activity of certain derivatives against Gram-positive bacteria, suggesting a broad spectrum of biological activity .

Data Table: Biological Activity Summary

| Compound | Target Cell Type | IC50 (nM) | Activity Type |

|---|---|---|---|

| 5-Fluoro-2-methylbenzyl derivative 1 | L1210 Mouse Leukemia Cells | <10 | Anticancer |

| 5-Fluoro-2-methylbenzyl derivative 2 | Staphylococcus aureus | 50 | Antibacterial |

| 5-Fluoro-2-methylbenzyl derivative 3 | E. coli | 75 | Antibacterial |

特性

IUPAC Name |

magnesium;4-fluoro-2-methanidyl-1-methylbenzene;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F.BrH.Mg/c1-6-3-4-8(9)5-7(6)2;;/h3-5H,2H2,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHFPQIQUMWOKC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)[CH2-].[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。